molecular formula C16H11N3O3S B253667 3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No. B253667
M. Wt: 325.3 g/mol
InChI Key: YPOQYIXSHSTOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide (MOTBC) is a chemical compound that belongs to the class of oxadiazole derivatives. It has been the focus of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, its solubility in water is limited, which can make it challenging to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Additionally, more studies are needed to determine its pharmacokinetics and pharmacodynamics in humans. Overall, 3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can be synthesized using a two-step process. In the first step, 2-amino-5-methylbenzofuran is reacted with 2-bromoacetylthiophene to form 3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide. The reaction is carried out using a base such as potassium carbonate and a solvent such as dimethylformamide. In the second step, the product is purified using column chromatography.

Scientific Research Applications

3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-cancer properties by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H11N3O3S/c1-9-10-5-2-3-6-11(10)21-14(9)16(20)17-15-13(18-22-19-15)12-7-4-8-23-12/h2-8H,1H3,(H,17,19,20)

InChI Key

YPOQYIXSHSTOHE-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC=CS4

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC=CS4

Origin of Product

United States

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